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Compound Name:
Clpyridine

Cat. No.: B060631

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolo[3,4-c]pyridine scaffold is a privileged heterocyclic structure that has garnered
significant attention in medicinal chemistry due to its diverse pharmacological activities. This
bicyclic system, consisting of a fused pyrrole and pyridine ring, serves as a versatile template
for the design of potent and selective modulators of various biological targets. This technical
guide provides an in-depth overview of the key therapeutic targets of pyrrolo[3,4-c]pyridine
compounds, presenting quantitative data, detailed experimental protocols, and visual
representations of relevant signaling pathways and workflows to aid in the research and
development of novel therapeutics based on this promising scaffold.

Key Therapeutic Targets and Quantitative Data

Pyrrolo[3,4-c]pyridine derivatives have demonstrated significant activity against a range of
therapeutic targets implicated in cancer, infectious diseases, and inflammatory conditions. The
following tables summarize the quantitative data for representative compounds against these
targets.
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Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyrrolo[3,4-c]pyridine compounds are rooted in their ability to
modulate key signaling pathways. The following diagrams, generated using Graphviz, illustrate
the points of intervention for these compounds.
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The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival,
and its aberrant activation is a hallmark of many cancers.[2][4] Pyrrolo[3,4-c]pyridine
derivatives have been shown to inhibit PI3Ky, a key isoform in this pathway, thereby blocking
downstream signaling.[1]
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PI3K/Akt/mTOR Pathway Inhibition

SYK and FLT3 Signaling in Hematological Malighancies

Spleen Tyrosine Kinase (SYK) and Fms-like Tyrosine Kinase 3 (FLT3) are critical kinases in the
signaling pathways of B-cells and hematopoietic progenitor cells, respectively. Their
dysregulation is implicated in various leukemias and lymphomas.[1] Pyrrolo[3,4-c]pyridine
derivatives have been developed as dual inhibitors of SYK and FLT3.
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Dual Inhibition of SYK and FLT3

InhA in Mycobacterial Cell Wall Synthesis
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Enoyl-acyl carrier protein reductase (InhA) is a vital enzyme in the fatty acid synthase-IlI (FAS-
II) system of Mycobacterium tuberculosis, responsible for the synthesis of mycolic acids, a
crucial component of the mycobacterial cell wall.[5] Inhibition of InhA disrupts cell wall integrity,
leading to bacterial death.
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Inhibition of Mycolic Acid Synthesis

NAMPT in NAD+ Biosynthesis and Cancer Metabolism

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage
pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[6][7] Cancer cells often
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exhibit increased reliance on this pathway to meet their high energetic and metabolic demands.
Inhibition of NAMPT depletes NAD+ levels, leading to metabolic crisis and cell death.
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Inhibition of NAD+ Salvage Pathway
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HIV-1 Integrase in Viral Replication

HIV-1 integrase is a key enzyme that catalyzes the insertion of the viral DNA into the host cell's
genome, a crucial step in the retroviral replication cycle.[8][9] Pyrrolo[3,4-c]pyridine-based
allosteric inhibitors of integrase (ALLINIS) bind to a site distinct from the active site, inducing
aberrant multimerization of the enzyme and disrupting its interaction with host factors like

LEDGF/p75.[5]
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Allosteric Inhibition of HIV-1 Integrase

Tubulin Polymerization in Cancer
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Microtubules, dynamic polymers of a- and B-tubulin, are essential for the formation of the
mitotic spindle during cell division.[10][11] Disruption of microtubule dynamics is a well-
established anticancer strategy. While the primary reference is for a structurally related
pyrrolo[3,2-c]pyridine, the principle of targeting tubulin polymerization is a key area of
investigation for various heterocyclic scaffolds.
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Inhibition of Tubulin Polymerization

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the
activity of pyrrolo[3,4-c]pyridine compounds against their respective targets.
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General Experimental Workflow for Target-Based
Screening

The initial identification and validation of pyrrolo[3,4-c]pyridine compounds as inhibitors of
specific molecular targets typically follow a standardized workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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